Hypothiocyanite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

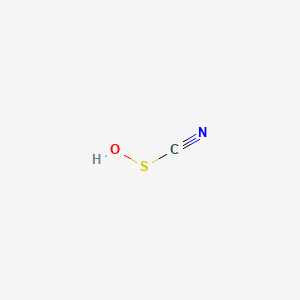

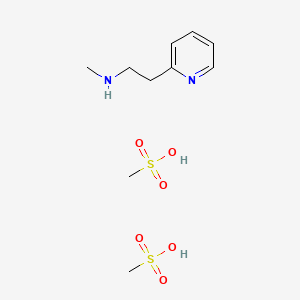

Hypothiocyanite, also known as cyanosulfoxylate or hypocyanous acid, belongs to the class of organic compounds known as thiocyanates. These are salts or esters of thiocyanic acid, with the general formula RSC#N (R=alkyl, aryl). Hypothiocyanite is soluble (in water) and a very weakly acidic compound (based on its pKa).

Hypothiocyanous acid is a sulfur oxoacid that is sulfenic acid in which the hydrogen attached to the sulfur has been replaced by a cyano group. It has a role as an oxidising agent, an antiviral agent, an antibacterial agent, an antifungal agent, a rat metabolite and a human metabolite. It is a one-carbon compound and a sulfur oxoacid.

Aplicaciones Científicas De Investigación

Antimicrobial Agent in Human Saliva

Hypothiocyanite (OSCN-) is a naturally occurring component of human saliva, exhibiting antimicrobial properties. It has been identified in freshly collected whole saliva with its concentration increasing during incubation, suggesting an innate role in oral hygiene. However, its accumulation can be inhibited by certain sugars, indicating dietary influences on its antimicrobial effectiveness (Thomas, Bates, & Jefferson, 1980).

Enhancement of Antimicrobial Activity

The antimicrobial activity of hypothiocyanite can be enhanced when combined with certain substances. A study demonstrated that carrot extract significantly strengthens its antimicrobial effectiveness against common pathogenic bacteria in milk, such as Staphylococcus aureus and Escherichia coli (Al-Baarri, Legowo, Hayakawa, & Ogawa, 2015).

Reaction with Biological Molecules

Hypothiocyanous acid, the acid form of hypothiocyanite, shows high reactivity with thiols, a type of biological molecule. This reactivity suggests that hypothiocyanous acid/hypothiocyanite can selectively target proteins with low pK(a) thiols, making it an effective antimicrobial agent (Nagy, Jameson, & Winterbourn, 2009).

Role in Host Defense System

Hypothiocyanite plays a crucial role in the human host defense system as a nonimmunological antimicrobial agent. Its bioorganic chemistry involves several derivative species that are in equilibrium, such as hypothiocyanous acid and thiocyanogen, contributing to its biological activity (Ashby et al., 2005).

Antiviral Activity

Hypothiocyanite exhibits significant antiviral activities against influenza A and B viruses, acting without cytotoxicity. This antiviral action does not interfere with viral adsorption, suggesting a unique mode of action (Sugita et al., 2018).

Interaction with Eosinophil Peroxidase

Eosinophil peroxidase, an enzyme involved in oxidative tissue damage in various inflammatory conditions, utilizes hypothiocyanite as a substrate, producing hypobromous acid and oxidation products of thiocyanate. This activity is particularly relevant in plasma concentrations of thiocyanate and bromide, suggesting a role in host defense and inflammation (van Dalen & Kettle, 2001).

Propiedades

Número CAS |

64253-39-0 |

|---|---|

Nombre del producto |

Hypothiocyanite |

Fórmula molecular |

CHNOS |

Peso molecular |

75.09 g/mol |

Nombre IUPAC |

hydroxy thiocyanate |

InChI |

InChI=1S/CHNOS/c2-1-4-3/h3H |

Clave InChI |

ZCZCOXLLICTZAH-UHFFFAOYSA-N |

SMILES |

C(#N)SO |

SMILES canónico |

C(#N)SO |

Otros números CAS |

63296-34-4 |

Descripción física |

Solid |

Sinónimos |

hypothiocyanite hypothiocyanite ion OSCN- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid](/img/structure/B1210383.png)